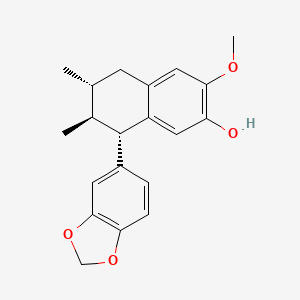
(6R,7S,8S)-8-(1,3-benzodioxol-5-yl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Otobaphenol is a naturally occurring compound isolated from the plant Myristica otoba. It is a type of phenolic compound with the chemical structure 6-hydroxy-7-methoxy-2β,3α-dimethyl-4β-(3,4-methylenedioxyphenyl)tetralin
準備方法
Synthetic Routes and Reaction Conditions
Otobaphenol can be synthesized through several methods. One common approach involves the use of nucleophilic aromatic substitution reactions. For example, the synthesis might start with a suitable aryl halide, which undergoes nucleophilic substitution with a hydroxyl group to form the phenol . Another method involves the use of Grignard reagents, where a phenyl magnesium halide reacts with oxygen and is subsequently hydrolyzed to form the phenol .
Industrial Production Methods
On an industrial scale, phenols, including otobaphenol, can be produced from coal tar. The middle oil fraction of coal tar, which contains phenol, cresol, and naphthalene, is processed to extract phenol. This involves cooling the fraction to separate naphthalene, followed by treatment with sulfuric acid and caustic soda to isolate phenol .
化学反応の分析
Types of Reactions
Otobaphenol, like other phenolic compounds, undergoes various chemical reactions:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, aluminum chloride.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols, alkylated phenols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties, which can protect cells from oxidative stress.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of otobaphenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cells . Additionally, its structure allows it to interact with specific enzymes and receptors, modulating their activity and exerting therapeutic effects .
類似化合物との比較
Otobaphenol shares structural similarities with other phenolic compounds, such as:
Cagayanin: (CAS#99096-51-2)
Guaiacin: (CAS#36531-08-5)
Wulignan A1: (CAS#117047-76-4)
Arisantetralone B: (CAS#1161947-96-1)
Schisandrone: (CAS#98619-25-1)
These compounds have similar phenolic structures but differ in their functional groups and substructures, leading to variations in their physicochemical properties, bioactivity, and pharmacological effects
特性
分子式 |
C20H22O4 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
(6R,7S,8S)-8-(1,3-benzodioxol-5-yl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C20H22O4/c1-11-6-14-8-18(22-3)16(21)9-15(14)20(12(11)2)13-4-5-17-19(7-13)24-10-23-17/h4-5,7-9,11-12,20-21H,6,10H2,1-3H3/t11-,12+,20+/m1/s1 |
InChIキー |
TVALHGLZOXCNTD-JGRMJRGVSA-N |
異性体SMILES |
C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC4=C(C=C3)OCO4)O)OC |
正規SMILES |
CC1CC2=CC(=C(C=C2C(C1C)C3=CC4=C(C=C3)OCO4)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















